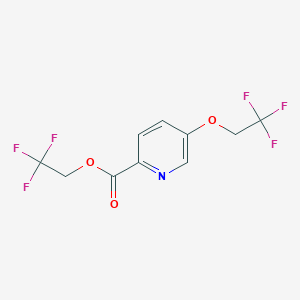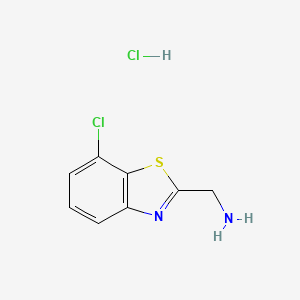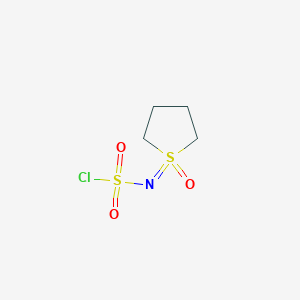
2,2,2-trifluoroethyl 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoroethyl 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate, also known as TFEP, is an organic compound that is used in various scientific research applications. It is a white crystalline solid with a molecular weight of 300.3 g/mol and a melting point of 67-69°C. TFEP has many unique properties, including high solubility in water, low volatility, and good thermal stability. Additionally, it is non-toxic, non-flammable, and non-explosive, making it a safe and convenient compound to use in laboratory experiments.
科学的研究の応用
2,2,2-trifluoroethyl 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate is used in various scientific research applications, including organic synthesis, drug development, and material science. It is a useful reagent for the synthesis of heterocyclic compounds, such as pyridines, pyrimidines, and imidazoles. Additionally, it is used as a catalyst in the synthesis of polymers, such as polyurethanes and polyesters. In the field of drug development, this compound is used to synthesize and investigate novel drug molecules. Finally, it is used in material science to produce polymeric materials with improved performance characteristics, such as increased strength and durability.
作用機序
The mechanism of action of 2,2,2-trifluoroethyl 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate is not fully understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in organic molecules and forming covalent bonds. Additionally, it is thought to act as a Lewis acid, forming complexes with electron-rich molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to be non-toxic and non-irritating, and it has been used safely in laboratory experiments.
実験室実験の利点と制限
The major advantage of using 2,2,2-trifluoroethyl 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate in laboratory experiments is its high solubility in water, which allows it to be used in a variety of solvents. Additionally, it is non-toxic, non-flammable, and non-explosive, making it a safe and convenient compound to use. However, this compound is not very volatile, which can limit its use in some applications.
将来の方向性
There are many potential future directions for the use of 2,2,2-trifluoroethyl 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate. For example, it could be used to synthesize more complex heterocyclic compounds, such as quinolines and isoquinolines. Additionally, it could be used to investigate novel drug molecules and develop more efficient catalysts for organic synthesis. Finally, it could be used to produce polymeric materials with improved performance characteristics, such as increased strength and durability.
合成法
2,2,2-trifluoroethyl 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate can be synthesized in the laboratory using a two-step process. First, 2,2,2-trifluoroethyl pyridine-2-carboxylate is reacted with 2,2,2-trifluoroethanol in the presence of an acid catalyst, such as sulfuric acid. This reaction produces the desired product, this compound. The second step involves purifying the product by recrystallization.
特性
IUPAC Name |
2,2,2-trifluoroethyl 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO3/c11-9(12,13)4-19-6-1-2-7(17-3-6)8(18)20-5-10(14,15)16/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSMSNYIBDIGNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCC(F)(F)F)C(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(2,4-difluorophenyl)-3-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine](/img/structure/B6600053.png)
![[(2S,4S)-4-fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B6600061.png)
![rac-N-{[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide, cis](/img/structure/B6600068.png)
![tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate](/img/structure/B6600076.png)

![tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate](/img/structure/B6600079.png)


![[(chlorosulfonyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B6600108.png)



